molecular formula C9H13N3O B2662505 N-[(oxolan-2-yl)methyl]pyrazin-2-amine CAS No. 1036510-00-5

N-[(oxolan-2-yl)methyl]pyrazin-2-amine

Cat. No.: B2662505
CAS No.: 1036510-00-5
M. Wt: 179.223
InChI Key: FEVVLCFUZKIBMT-UHFFFAOYSA-N
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Description

N-[(Oxolan-2-yl)methyl]pyrazin-2-amine is a pyrazine derivative featuring a pyrazin-2-amine core substituted with a tetrahydrofuran (oxolan)-2-ylmethyl group. This structural motif is significant in medicinal chemistry, as pyrazine derivatives are known for their diverse biological activities, such as antimalarial, anticancer, and kinase inhibition properties . The tetrahydrofuran ring may enhance conformational flexibility and modulate lipophilicity compared to bulkier or more rigid substituents.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-2-8(13-5-1)6-12-9-7-10-3-4-11-9/h3-4,7-8H,1-2,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVVLCFUZKIBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxolan-2-yl)methyl]pyrazin-2-amine typically involves the reaction of pyrazin-2-amine with an oxolane derivative. One common method is the nucleophilic substitution reaction where pyrazin-2-amine reacts with an oxolane-based alkylating agent under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(oxolan-2-yl)methyl]pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Scientific Research Applications

N-[(oxolan-2-yl)methyl]pyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(oxolan-2-yl)methyl]pyrazin-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Pyrazin-2-amine Derivatives

Compound Name Substituent Group Molecular Formula Key Features Reference
N-[(Oxolan-2-yl)methyl]pyrazin-2-amine Oxolan-2-ylmethyl C₉H₁₃N₃O Ether-linked heterocycle N/A
N-(Phenyl(p-tolyl)methyl)pyrazin-2-amine Aryl (phenyl-p-tolyl) C₁₈H₁₇N₃ Bulky aromatic substituent
5-Bromo-3-(6-(trifluoromethyl)pyridin-3-yl)pyrazin-2-amine Bromo and trifluoromethylpyridyl C₁₀H₆BrF₃N₄ Halogen and electron-withdrawing groups
6-(6-Aminopyrazin-2-yl)-N-(4-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)imidazo[1,2-a]pyrazin-8-amine Imidazopyrazine and oxetane-piperazine C₂₄H₂₇N₉O Complex heterocyclic framework

Key Observations :

  • However, it is less polar than compounds with hydroxyl or amine-containing substituents.
  • Conformational Flexibility : The tetrahydrofuran ring allows for greater rotational freedom compared to rigid aromatic systems, which may influence binding to biological targets. In contrast, the imidazopyrazine derivative in exhibits a planar, fused-ring system that enhances π-π stacking interactions .
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ’s derivatives) reduce electron density on the pyrazine ring, altering reactivity and binding affinity compared to the electron-rich oxolan substituent .

Comparison :

  • The synthesis of this compound likely involves alkylation of pyrazin-2-amine with an oxolan-2-ylmethyl halide, a strategy analogous to procedures in for tert-butyl derivatives . However, the steric environment of the oxolan ring may require optimized reaction conditions (e.g., elevated temperatures or polar aprotic solvents).
  • In contrast, aryl-substituted derivatives (e.g., ) often employ cross-coupling reactions, which demand transition-metal catalysts and stringent anhydrous conditions .

Table 3: Hypothetical Property Comparison Based on Structural Trends

Property This compound N-(Phenyl(p-tolyl)methyl)pyrazin-2-amine 5-Bromo-3-(6-(trifluoromethyl)pyridin-3-yl)pyrazin-2-amine
Molecular Weight (g/mol) 179.22 275.35 316.09
logP (Predicted) 0.8–1.2 3.5–4.0 2.0–2.5
Solubility (Water) Moderate Low Low
Hydrogen-Bond Acceptors 4 3 5

Analysis :

  • Lipophilicity : The oxolan substituent reduces logP compared to aromatic groups but increases it relative to more polar derivatives (e.g., hydroxylated analogues). This balance may enhance membrane permeability in drug design .
  • Biological Activity: While specific data for the target compound is unavailable, highlights antimalarial activity in aminopyrazines with trifluoromethyl groups . The oxolan group’s ether oxygen could mimic water-mediated hydrogen bonds in target binding, a feature absent in non-polar substituents.

Structural and Crystallographic Insights

Crystallographic tools like SHELXL and OLEX2 (–4) are critical for elucidating the conformation of pyrazin-2-amine derivatives. For example:

  • The oxolan ring’s chair conformation may influence crystal packing, as seen in tetrahydrofuran-containing pharmaceuticals .
  • In contrast, aryl-substituted derivatives () often exhibit planar geometries conducive to dense crystal packing .

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